REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Lanthanide chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the two solutions were slowly mixed
|
Type
|
CUSTOM
|
Details
|
for close to ±0.1 volt
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Lanthanide chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the two solutions were slowly mixed
|
Type
|
CUSTOM
|
Details
|
for close to ±0.1 volt
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Lanthanide chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the two solutions were slowly mixed
|
Type
|
CUSTOM
|
Details
|
for close to ±0.1 volt
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Lanthanide chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the two solutions were slowly mixed
|
Type
|
CUSTOM
|
Details
|
for close to ±0.1 volt
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Lanthanide chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the two solutions were slowly mixed
|
Type
|
CUSTOM
|
Details
|
for close to ±0.1 volt
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |